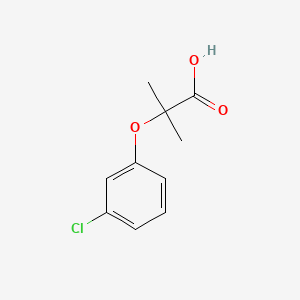

2-(3-Chlorophenoxy)-2-methylpropanoic acid

Description

Overview of Phenoxyalkanoic Acid Derivatives in Scientific Research

Phenoxyalkanoic acid derivatives represent a versatile class of organic compounds that have garnered considerable attention in scientific research. These molecules are characterized by a phenoxy group linked to an alkanoic acid, a structure that lends itself to a wide range of biological activities. In pharmaceutical and biomedical research, these derivatives are investigated for various therapeutic applications. For instance, they have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. nih.gov Some phenyl alkanoic acid derivatives are frequently prescribed to manage pain and inflammation. nih.gov

More recently, research has focused on designing novel phenoxyalkanoic acid derivatives as agonists for specific cellular receptors. A notable area of investigation is their interaction with the free fatty acid receptor 4 (FFAR4), a target for the treatment of type 2 diabetes mellitus. mdpi.comresearchgate.net Scientists have designed and synthesized series of these compounds to enhance agonistic activity, improve metabolic stability, and increase hydrophilicity. mdpi.comresearchgate.net The structural backbone of phenoxyalkanoic acids allows for systematic modifications, such as the introduction of substituents on the phenyl ring or altering the length of the carbon chain, to elucidate structure-activity relationships and optimize pharmacological properties. mdpi.com

Historical Context of Research on Chlorophenoxy Compounds and Related Structures

The history of chlorophenoxy compounds is deeply rooted in agricultural science, dating back to the mid-1940s. ebsco.com The introduction of 2,4-Dichlorophenoxyacetic acid (2,4-D) marked a pivotal moment, establishing the first generation of selective organic herbicides. ebsco.comresearchgate.net These compounds were highly effective at controlling broadleaf weeds in cereal and grass crops, revolutionizing agricultural practices. ebsco.comresearchgate.net

Following the initial success of 2,4-D, a wide range of chlorophenoxy herbicides were developed and produced extensively, particularly from the 1950s onwards, for use in agriculture and as defoliants. inchem.orgwho.int Early research focused on their synthesis, efficacy, and mode of action, which involves mimicking the natural plant growth hormones known as auxins. researchgate.netnih.gov However, as their use became widespread, scientific inquiry shifted towards their environmental fate and the toxicological profile of impurities. inchem.orgwho.int A significant portion of historical research was dedicated to understanding the effects of dioxin contaminants, such as 2,3,7,8-tetrachlorodibenzo-para-dioxin (TCDD), which were present in some early formulations of these herbicides. who.int This led to extensive epidemiological and environmental studies throughout the latter half of the 20th century. inchem.orgnih.gov

Significance and Research Potential of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

While the broader class of chlorophenoxy alkanoic acids is well-documented, this compound itself is a more specialized subject of research. Its significance largely stems from its structural relationship to other more extensively studied compounds, such as clofibric acid, its para-substituted (4-chloro) isomer. sigmaaldrich.com The specific placement of the chlorine atom at the meta-position (position 3) on the phenyl ring provides a valuable tool for investigating structure-activity relationships.

In medicinal chemistry and pharmacology, understanding how the position of a substituent affects a molecule's interaction with biological targets is crucial. Research on related compounds has shown that the precise structure of the chlorophenoxy moiety is a key determinant for activity at targets like the CLC-1 chloride channel. nih.gov Therefore, this compound serves as an important chemical probe. By comparing its biological and chemical properties to its ortho- and para-isomers, researchers can gain a deeper understanding of the steric and electronic requirements of receptor binding sites. nih.gov The compound is available from chemical suppliers for research purposes, facilitating its use in the synthesis of novel pharmaceutical agents and in studies aimed at elucidating biochemical processes. chemimpex.comsigmaaldrich.com Its research potential lies in its utility for dissecting the molecular mechanisms of action within this important class of compounds and for developing new molecules with highly specific biological activities.

Physicochemical Properties of this compound

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBIVIXQLIVFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169767 | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-73-9 | |

| Record name | 2-(3-Chlorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 3 Chlorophenoxy 2 Methylpropanoic Acid

Established Synthetic Pathways for 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

The synthesis of this compound is primarily achieved through well-established organic reactions, with the Williamson ether synthesis being the cornerstone of its formation. This method allows for the efficient creation of the characteristic ether linkage of the molecule.

The most common and direct route to synthesizing this compound involves a two-step process. The first step is the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an organohalide. byjus.comwikipedia.org In this specific case, the reaction occurs between the sodium salt of 3-chlorophenol (B135607) (3-chlorophenoxide) and an ester of 2-bromo-2-methylpropanoic acid, typically the ethyl or methyl ester.

The reaction proceeds as follows:

Formation of the Phenoxide : 3-Chlorophenol is deprotonated using a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium 3-chlorophenoxide. edubirdie.comyoutube.com Phenols are more acidic than aliphatic alcohols, allowing for a wider range of suitable bases. edubirdie.com

Nucleophilic Substitution : The resulting phenoxide attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate (B8525525). This S\textsubscript{N}2 reaction displaces the bromide leaving group, forming the ether linkage and yielding ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. byjus.com

Hydrolysis : The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final product, this compound.

Reaction Scheme:

Step 1: Phenoxide Formation

Step 2: Williamson Ether Synthesis

Step 3: Ester Hydrolysis

The primary precursors for this synthesis are readily available:

3-Chlorophenol

Ethyl 2-bromo-2-methylpropanoate (or a similar alkyl ester)

A strong base (e.g., NaH, NaOH, KOH)

An appropriate solvent (e.g., DMF, DMSO, THF)

Optimizing the synthesis of phenoxypropanoic acids is crucial for achieving high yields and purity, particularly on an industrial scale. wikipedia.orgnumberanalytics.com Key factors influencing the Williamson ether synthesis include the choice of base, solvent, temperature, and the potential use of catalysts.

Base and Solvent : The choice of base and solvent system is critical. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective as they fully deprotonate the phenol (B47542) and enhance the nucleophilicity of the resulting phenoxide. numberanalytics.comnumberanalytics.com Polar aprotic solvents are preferred because they solvate the cation but not the nucleophile, leaving it more reactive for the S\textsubscript{N}2 attack. numberanalytics.com

Temperature : Reaction temperature can significantly affect the rate of reaction. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination, especially if secondary alkyl halides are used. numberanalytics.com For the synthesis of this compound, the alkyl halide is tertiary at the bromine-bearing carbon, but since there are no beta-hydrogens, elimination is not a competing pathway, however, steric hindrance can slow the reaction.

Catalysis : Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to enhance reaction rates, particularly when dealing with reactants in different phases (e.g., a solid base and an organic solvent). numberanalytics.com These catalysts facilitate the transfer of the alkoxide ion into the organic phase where the alkyl halide is dissolved. numberanalytics.com

Alternative Methods : Microwave-assisted synthesis has emerged as a technique to accelerate the Williamson ether synthesis, often leading to higher yields in shorter reaction times by heating the reactants rapidly and uniformly. numberanalytics.comfrancis-press.com

Interactive Data Table: Optimization of Williamson Ether Synthesis

| Parameter | Options | Effect on Reaction | Citation(s) |

| Base | NaH, KOtBu, NaOH, KOH | Stronger bases (NaH, KOtBu) generally give higher yields by ensuring complete deprotonation of the alcohol/phenol. | numberanalytics.comnumberanalytics.com |

| Solvent | DMF, DMSO, THF (Polar Aprotic) | Polar aprotic solvents enhance nucleophilicity of the alkoxide, leading to faster reaction rates and higher yields compared to protic solvents. | numberanalytics.comnumberanalytics.com |

| Temperature | Varies (e.g., Room Temp to Reflux) | Increasing temperature accelerates the reaction rate but can also lead to undesirable side reactions. Optimal temperature depends on specific reactants. | numberanalytics.com |

| Catalyst | Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Facilitates reaction between reactants in different phases, increasing the reaction rate. | numberanalytics.com |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave assistance can significantly reduce reaction times and improve yields through rapid, uniform heating. | numberanalytics.comfrancis-press.com |

Exploration of Analogues and Derivatives of Phenoxypropanoic Acids

The phenoxypropanoic acid scaffold is a versatile template for chemical modification. By altering its structure, researchers can probe structure-activity relationships, fine-tune physicochemical properties, and develop new compounds for specific research applications.

The rational design of analogues involves making deliberate structural changes to a parent molecule to achieve a specific goal, such as enhancing biological activity or selectivity. mdpi.com For phenoxypropanoic acids like clofibric acid, a close structural analogue, modifications have been extensively explored. nih.govresearchgate.netnih.govresearchgate.net

Key areas for modification include:

Aromatic Ring : The substitution pattern on the phenyl ring can be altered. Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) or changing their position can significantly impact the molecule's electronic properties and steric profile. researchgate.net Replacing the benzene (B151609) ring with other heterocyclic systems is another common strategy to explore new chemical space. researchgate.net

Ether Linkage : The ether oxygen can be replaced with isosteres such as sulfur (thioether) or an amino group (secondary amine) to study the importance of the oxygen atom for biological interactions. nih.gov

Propanoic Acid Side Chain : The gem-dimethyl groups can be replaced with other alkyl groups to introduce chirality, which can lead to stereoselectivity in biological activity. researchgate.net The carboxylic acid itself can be esterified or converted to an amide to modulate properties like lipophilicity and cell permeability. ebrary.net

These modifications are often guided by computational modeling and an understanding of the target biological system, allowing for the design of analogues with improved potency or novel functions. mdpi.commdpi.com

The this compound structure contains several functional groups that serve as handles for further chemical diversification. The primary sites for modification are the carboxylic acid group and the aromatic ring.

Carboxylic Acid Modifications : The carboxylic acid is a highly versatile functional group. It can be readily converted into a variety of other functionalities, including:

Esters : By reacting with alcohols under acidic conditions (Fischer esterification) or via the acid chloride. Esterification is a common strategy to create prodrugs. ebrary.net

Amides : By converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine.

Alcohols : Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

Aromatic Ring Modifications : The aromatic ring can undergo electrophilic aromatic substitution reactions. However, the existing chloro- and ether substituents will direct incoming electrophiles to specific positions (ortho and para to the ether group). Further functionalization, such as nitration or additional halogenation, can be achieved, although reaction conditions must be carefully controlled to avoid side reactions.

This synthetic versatility allows for the creation of libraries of related compounds from a central molecular scaffold, which is a key strategy in medicinal chemistry and materials science. mdpi.com

Radiosynthesis and Isotopic Labeling for Metabolic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system or a chemical reaction. wikipedia.org By replacing one or more atoms in this compound with a heavy isotope (stable isotope) or a radioactive isotope (radioisotope), researchers can monitor its absorption, distribution, metabolism, and excretion (ADME). moravek.comwuxiapptec.com

Choice of Isotope : Common isotopes used in metabolic studies include the stable isotopes deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and the radioactive isotopes tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). nih.gov The choice depends on the analytical method available (Mass Spectrometry or NMR for stable isotopes; scintillation counting or autoradiography for radioisotopes) and the specific research question. wikipedia.orgmoravek.com

Labeling Position : The position of the isotopic label is critical. For metabolic studies, the label should be placed on a part of the molecule that is not expected to be cleaved off during early metabolic steps. wuxiapptec.com For this compound, labeling the aromatic ring or the carboxylic acid carbon with ¹⁴C would be a robust strategy.

Synthetic Strategy : The synthesis of a labeled compound often requires modifying the standard synthetic route to introduce the labeled precursor at a late stage to maximize the incorporation of the expensive isotope. moravek.comwuxiapptec.com For example, a ¹⁴C label could be introduced using [¹⁴C]KCN to build a portion of the side chain, or a labeled phenol could be used as a starting material.

Applications : Isotope-labeled tracers are invaluable for:

Metabolic Flux Analysis : Quantifying the rate of metabolic conversions and identifying metabolic pathways. wikipedia.orgnih.gov

Pharmacokinetic Studies : Determining how a drug is processed by the body, which is essential for drug development. wuxiapptec.com

Mechanistic Studies : Elucidating the step-by-step mechanism of chemical or enzymatic reactions by tracking the position of the label from reactant to product. wikipedia.org

The use of stable isotope tracers, in particular, offers significant benefits as they are non-radioactive and can be used to provide quantitative information on the metabolic fate of the compound without perturbing the biological system under study. nih.govckisotopes.com

Molecular and Cellular Mechanisms of Action

Investigation of Receptor Interactions and Agonist/Antagonist Activities

The principal receptor target for this class of compounds is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a critical transcription factor in the regulation of lipid metabolism.

Chlorophenoxy compounds, particularly fibrates like clofibrate (B1669205) and its active metabolite clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid), are well-established agonists of PPARα. medchemexpress.comnih.gov PPARs function as sensors for both endogenous stimuli, such as fatty acids, and exogenous chemicals. nih.gov Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. frontiersin.org This action modulates the transcription of numerous genes involved in fatty acid catabolism and lipid homeostasis. nih.govnih.gov

The agonist activity of these compounds has been quantified through various assays. For instance, clofibrate demonstrates significant activation of both murine and human PPARα. medchemexpress.com Structural analyses have revealed that fibrates occupy the ligand-binding domain (LBD) of PPARα, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription. nih.gov While compounds like fenofibric acid and ciprofibrate (B1669075) have been found to possess two binding sites within the PPARα LBD, clofibric acid also binds effectively, albeit with a potency considered lower than that of newer synthetic agonists. nih.gov

Table 1: Agonist Activity of Related Chlorophenoxy Compounds on PPARα

| Compound | Receptor Target | Activity Metric (EC₅₀) | Species |

|---|---|---|---|

| Clofibrate | PPARα | 50 µM | Murine |

| Clofibrate | PPARα | 55 µM | Human |

| Clofibric Acid | PPARα | 170 µM | Not Specified |

The activation of PPARα by chlorophenoxy compounds initiates a cascade of events that profoundly impacts lipid and lipoprotein metabolism. nih.gov PPARα is predominantly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. nih.govresearchgate.net Its activation leads to the transcriptional upregulation of a suite of genes critical for lipid homeostasis. nih.gov

Key metabolic pathways influenced by PPARα activation include:

Fatty Acid Uptake and Oxidation: PPARα activation enhances the cellular uptake of fatty acids and increases their breakdown through the induction of genes involved in peroxisomal, mitochondrial, and microsomal fatty acid oxidation systems. nih.govnih.gov This increased catabolism of fatty acids is a primary mechanism for lowering circulating lipid levels. nih.gov

Lipoprotein Metabolism: Fibrate drugs, acting as PPARα ligands, are used clinically to lower plasma triglyceride levels and raise high-density lipoprotein (HDL) cholesterol levels. nih.gov These effects are mediated by changes in the expression of genes that regulate lipoprotein structure and function, such as apolipoproteins. nih.gov For example, PPARα activation can decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase (B570770), thereby promoting the clearance of triglyceride-rich lipoproteins. nih.gov

Energy Homeostasis: By serving as lipid sensors, PPARs play a central role in managing the body's response to dietary lipids, controlling their storage and combustion to maintain energy balance. nih.gov

Enzymatic Inhibition and Activation Studies

Beyond receptor-mediated gene transcription, related chlorophenoxy compounds have been shown to directly influence the activity of key enzymes involved in lipid biosynthesis and metabolism.

Research has demonstrated that 2-(p-chlorophenoxy)-2-methylpropionic acid can inhibit the activity of animal acetyl-coenzyme A (CoA) carboxylase (ACC). sigmaaldrich.com ACC is the enzyme responsible for the rate-limiting step in the biosynthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. nih.govplos.org The inhibition of this enzyme by compounds like 2-(p-chlorophenoxy)-2-methylpropionic acid leads to a direct reduction in the capacity for de novo lipogenesis (fatty acid synthesis). sigmaaldrich.com This mechanism complements the effects of PPARα activation, which enhances fatty acid breakdown, by simultaneously decreasing fatty acid production.

The effect of chlorophenoxy compounds on lipoprotein lipase (LPL) activity appears to be primarily indirect, mediated through PPARα activation. LPL is a crucial enzyme that hydrolyzes triglycerides within circulating lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for cellular uptake. nih.govnih.gov As mentioned previously, PPARα activation can reduce the expression of LPL inhibitors like ApoC-III. nih.gov By suppressing this inhibitory protein, fibrates effectively increase the net activity of LPL, leading to enhanced clearance of triglyceride-rich lipoproteins from the bloodstream. frontierspartnerships.org

Modulation of Ion Channels and Membrane Conductance

Currently, there is a lack of specific research in the available scientific literature directly investigating the modulation of ion channels or membrane conductance by 2-(3-Chlorophenoxy)-2-methylpropanoic acid or its close structural isomers. While other chemical classes containing a chlorophenoxy moiety have been studied for their effects on ion channels, such as the inhibition of TMEM206-mediated currents by a more complex acetamido benzoic acid derivative, these findings cannot be directly extrapolated due to significant structural differences. frontiersin.org The field of ion channel modulation is vast, with many compounds capable of altering the function of channels involved in diverse physiological processes, but specific data for this compound remains to be established. wm.edunih.gov

Stereoselective Modulation of Skeletal Muscle Chloride Conductance by Related Compounds (e.g., 2-(p-chlorophenoxy)propionic acid)

Research into compounds structurally similar to this compound, such as 2-(p-chlorophenoxy)propionic acid (CPP), has revealed a stereoselective modulation of the macroscopic chloride conductance (gCl) in skeletal muscle. nih.govnih.govresearchgate.net This electrical parameter is sustained by the ClC-1 chloride channel. nih.govnih.gov The term stereoselective indicates that the different enantiomers (mirror-image isomers) of a chiral compound like CPP can have different effects on the chloride channel's function.

Studies have demonstrated that the chiral center, the carbon atom alpha to the carboxylic group, is a critical molecular determinant for the interaction with the binding site on muscle ClC-1 channels. nih.govnih.govresearchgate.net The specific spatial arrangement of the molecule, dictated by its chirality, is crucial for its activity. nih.govnih.gov Modification at this chiral center can lead to a significant decrease or complete loss of the compound's ability to block chloride conductance. nih.govnih.govresearchgate.net This highlights the precise structural requirements for these compounds to exert their effects on the chloride channels.

The differential effects of the enantiomers of related compounds on chloride channels have been observed in skeletal muscle across different stages of development, from developing to adult and aged rats. capes.gov.br

Ligand Binding Site Characterization on Chloride Channels

The interaction between chlorophenoxy propionic acid analogues and the ClC-1 chloride channel is dependent on several key molecular features that define the ligand-binding site. nih.govnih.govresearchgate.net Four principal determinants for this interaction have been identified:

The Carboxylic Group : This group provides the necessary acidity and a negative charge, which is crucial for the mechanism of action. nih.govnih.gov Evidence suggests that compounds like CPP may compete with chloride ions (Cl⁻) for the same or a closely located binding site within the channel. nih.gov

The Chlorophenoxy Moiety : It is hypothesized that this part of the molecule interacts with a hydrophobic pocket within the channel protein. nih.govnih.govresearchgate.net

The Chiral Centre : As mentioned previously, this allows for the correct three-dimensional positioning of the molecule within the binding site. nih.govnih.govresearchgate.net

An Additional Phenoxy Group : In some analogues, the presence of a second phenoxy group has been shown to significantly stabilize the binding, likely by interacting with a second hydrophobic pocket. nih.govnih.govresearchgate.net

While the precise binding site for these specific compounds is a subject of ongoing research, studies on other ClC-1 channel blockers like 9-anthracenecarboxylic acid (9-AC) have identified a partially hydrophobic pocket near the chloride binding sites as a potential interaction domain. nih.gov

Table 1: Molecular Determinants for Ligand Interaction with ClC-1 Channels

| Molecular Feature | Role in Binding |

|---|---|

| Carboxylic Group | Provides negative charge; may compete with Cl⁻ ions. nih.gov |

| Chlorophenoxy Moiety | Interacts with a hydrophobic pocket. nih.govnih.govresearchgate.net |

| Chiral Centre | Ensures proper spatial orientation. nih.govnih.govresearchgate.net |

| Additional Phenoxy Group | Can stabilize binding via a second hydrophobic pocket. nih.govnih.govresearchgate.net |

Interactions with Other Biochemical Pathways

While the primary mechanism of action for this class of compounds is the modulation of chloride channels, there is evidence suggesting potential interactions with other biochemical pathways. For instance, fibrates, which share structural similarities with this compound, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α. sigmaaldrich.com These receptors are involved in the regulation of lipid metabolism.

Furthermore, some fibrates have been shown to reduce the catalytic activity of enzymes in the Aldo-Keto Reductase (AKR) family, such as AKR1B10 and Aldose reductase. nih.gov The latter is implicated in diabetic complications. nih.gov These interactions suggest that while the most prominent effect may be on ion channels, the broader biochemical impact could involve metabolic and enzymatic pathways.

Biological Activities and Research Applications

Role as a Research Probe in Mechanistic Studies

While specific studies detailing the use of 2-(3-Chlorophenoxy)-2-methylpropanoic acid as a research probe are not extensively documented in publicly available literature, its structural similarity to other well-researched phenoxy acids suggests its potential utility in such a capacity. For instance, the related compound 2-(p-chlorophenoxy)propionic acid (CPP) has been used to investigate the function of the CLC-1 chloride channel in skeletal muscle. nih.gov By studying how CPP and its analogs modulate the channel's activity, researchers can gain insights into the structural requirements for ligand-channel interactions and the channel's physiological role. nih.gov Given its defined chemical structure, this compound could similarly be employed to probe the binding sites and mechanisms of action of enzymes, receptors, or transport proteins that recognize phenoxy acid moieties.

Applications in Plant Physiology Research

The biological effects of compounds structurally related to this compound have been notably explored in the field of plant physiology. These studies provide a framework for understanding the potential applications of this class of compounds.

Certain chlorophenoxy compounds, such as 2-(3-Chlorophenoxy)propionic acid (also known as Cloprop or 3-CPA), are recognized for their ability to mimic the action of auxins. nih.govpressbooks.pub Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation. unl.edu Synthetic auxins like 3-CPA can induce physiological responses in plants that are similar to those caused by the natural auxin, indole-3-acetic acid (IAA). pressbooks.pubunl.edu At appropriate concentrations, these synthetic compounds can act as plant growth regulators, influencing processes such as fruit development and maturation. nih.govpressbooks.pub The mechanism involves the synthetic auxin binding to auxin receptors, which triggers a cascade of signaling events that ultimately alters gene expression and leads to a physiological response. nih.gov This mimicry of auxin action has made such compounds valuable tools in agricultural research and practice. pressbooks.pub

The application of 2-(3-Chlorophenoxy)propionic acid (3-CPA) has been studied for its effects on the fruit development of pineapple (Ananas comosus). Research has shown that the application of 3-CPA can lead to significant increases in fruit weight and size while reducing the size of the crown. awsjournal.orgunirioja.es These effects are desirable in commercial pineapple production as they can lead to a higher yield of marketable fruit. unirioja.esresearchgate.net The application of this synthetic auxin can also help in uniforming and retarding fruit maturation, which can be advantageous for harvest management. awsjournal.org Studies have evaluated various concentrations of 3-CPA to determine the optimal application for achieving these benefits. researchgate.netcomunicatascientiae.com.br

| Treatment | Effect on Fruit Weight | Effect on Crown Weight | Reference |

|---|---|---|---|

| 3-CPA Application | Significantly increased | Significantly reduced | awsjournal.orgunirioja.es |

| 3-CPA in mixture with urea | Significantly increased | Significantly reduced | awsjournal.org |

The auxin-mimicking properties of phenoxy herbicides form the basis of their mechanism of action. wikipedia.org When applied to susceptible broadleaf plants, these compounds, which are structurally similar to natural auxins, cause rapid and uncontrolled growth, ultimately leading to the plant's death. pressbooks.pubwikipedia.org This selective herbicidal activity is highly effective against broadleaf weeds in grass crops like wheat and corn, which are generally tolerant. pressbooks.pub The selectivity is attributed to differences in translocation and metabolism of the herbicide between susceptible and tolerant species. pressbooks.pub Research into the mechanism of action of these herbicides helps in understanding the evolution of herbicide resistance and in the development of new weed control strategies. nih.gov Structurally related compounds to this compound, such as 2,4-D and MCPA, are well-known examples of phenoxy herbicides. wikipedia.org

Preclinical Investigations and Drug Discovery Research (without clinical dosage)

The structural features of this compound are also relevant in the context of drug discovery, particularly in relation to compounds that modulate lipid metabolism.

Fibrates are a class of drugs used to treat hyperlipidemia, a condition characterized by high levels of lipids, such as triglycerides, in the blood. nih.gov The active metabolite of the first-generation fibrate, clofibrate (B1669205), is clofibric acid, which is structurally similar to this compound. Fibrates exert their lipid-lowering effects by activating peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This activation leads to a decrease in serum triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. nih.gov

Preclinical studies in animal models are crucial for evaluating the efficacy of new fibrate-like compounds. For example, in studies with the fibrate pemafibrate in Sprague-Dawley rats, it was shown to inhibit the secretion of very-low-density lipoprotein (VLDL) and increase triglyceride clearance. nih.gov In apoE2 transgenic mice, pemafibrate demonstrated a greater increase in HDL cholesterol levels compared to fenofibrate (B1672516). nih.gov These preclinical models allow researchers to investigate the mechanisms of action and potential therapeutic benefits of new compounds in managing dyslipidemia.

| Compound | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| Pemafibrate | Sprague-Dawley rats | Inhibited VLDL secretion, increased triglyceride clearance | nih.gov |

| Pemafibrate | ApoE2 transgenic mice | Increased HDL-C levels more than fenofibrate | nih.gov |

Antineoplastic Agent Research Potential (Derived from Clofibric Acid Studies)

While direct research on the antineoplastic properties of this compound is limited, significant investigations into its structural isomer, Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid), have revealed potential anticancer activities. These studies provide a foundation for exploring similar properties in related compounds. Clofibric acid has been identified as a ligand for the peroxisome proliferator-activated receptor-alpha (PPARα), a pathway that has been implicated in the reduction of tumor growth and prevention of carcinogenesis in some types of malignant tumors. nih.gov

Research has demonstrated that clofibric acid exhibits potent antitumor effects against ovarian cancer. nih.gov In both in vivo and in vitro experiments using human ovarian cancer cell lines (OVCAR-3 and DISS), treatment with clofibric acid led to a significant suppression of tumor growth. nih.gov It also dose-dependently inhibited the proliferation of these cultured cancer cell lines. nih.gov The proposed mechanism for these antitumor effects involves a reduction in angiogenesis (the formation of new blood vessels that supply tumors) and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Specifically, clofibric acid treatment was found to decrease the levels of prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF), both of which are crucial for angiogenesis. nih.gov This led to a reduced microvessel density in solid tumors. nih.gov The findings from these studies suggest that agents like clofibric acid could be effective in ovarian cancer treatment, potentially alone or in combination with other anticancer drugs. nih.gov

| Cell Line/Model | Compound Tested | Key Findings | Mechanism of Action |

|---|---|---|---|

| OVCAR-3 & DISS (Human Ovarian Cancer Cells) | Clofibric Acid | Dose-dependently inhibited cell proliferation; Suppressed tumor growth in xenotransplanted mice. nih.gov | PPARα agonism; Reduction of PGE2 and VEGF; Anti-angiogenic; Induction of apoptosis. nih.gov |

| Malignant Ascites Mouse Model | Clofibric Acid | Significantly prolonged survival. nih.gov | Reduction of angiogenesis and induction of apoptosis. nih.gov |

Studies on Cellular Senescence and Protein Synthesis Modulation

Direct studies investigating the effects of this compound on cellular senescence are not extensively available in current scientific literature. Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and various diseases. biomedpharmajournal.orgnih.govresearchgate.netresearchgate.net While a direct link for this specific compound is not established, research into the broader class of related compounds offers insights into potential biological activities.

However, studies on its isomer, clofibric acid, have shown modulation of pathways related to protein and lipid synthesis, which are fundamental cellular processes. For instance, clofibric acid has been shown to alter the metabolism of phosphatidylcholine, a key component of cell membranes, in rat liver. nih.gov This process involves the regulation of enzymes and pathways integral to lipid and, by extension, protein synthesis and cellular membrane integrity. nih.gov

Furthermore, clofibric acid stimulates the catabolism of branched-chain amino acids (BCAAs) by increasing the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. nih.gov This modulation occurs through several mechanisms, including the direct inhibition of BCKDH kinase and by affecting the expression levels of the enzyme components of the BCKDH complex. nih.gov Since BCAAs are essential building blocks for protein synthesis, influencing their catabolism represents a form of protein synthesis modulation.

| Biological Process | Compound Tested | Observed Effect | Affected Pathway/Mechanism |

|---|---|---|---|

| Phosphatidylcholine (PC) Metabolism | Clofibric Acid | Altered the proportion of molecular species of PC in rat liver. nih.gov | Enhanced CDP-choline pathway and remodeling of pre-existing PC molecules. nih.gov |

| Protein Synthesis Modulation | Clofibric Acid | Stimulated catabolism of branched-chain amino acids (BCAAs). nih.gov | Increased activity of the BCKDH complex via inhibition of BCKDH kinase and altered enzyme expression. nih.gov |

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For compounds like 2-(3-Chlorophenoxy)-2-methylpropanoic acid, liquid chromatography and capillary electrophoresis are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenoxypropanoic acids and related substances. pensoft.net Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. researchgate.net

A typical HPLC method involves isocratic elution, where the mobile phase composition remains constant throughout the run, or gradient elution, where the composition is changed to improve separation. pensoft.netresearchgate.net For instance, a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture is often used for separating acidic compounds. pensoft.netresearchgate.net Detection is commonly achieved using a UV/VIS detector set at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. pensoft.netresearchgate.net Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, reproducible, and specific for its intended purpose. researchgate.net Chiral HPLC has also been employed for the direct enantiomeric resolution of related racemic herbicides like 2-(4-chloro-2-methylphenoxy)propanoic acid, using specialized chiral columns. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150×4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH=3) (50:50% v/v) | pensoft.net |

| Elution | Isocratic | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

To enhance separation efficiency and reduce analysis time, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly utilized. UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which requires higher operating pressures but results in significantly improved resolution and speed. nih.gov

Coupling UHPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a powerful tool for analyzing structurally similar compounds like phenoxyacetic acid herbicides in complex matrices such as groundwater. nih.gov This combination offers high sensitivity and selectivity, allowing for detection at very low concentrations. nih.gov For example, a UHPLC-MS/MS method for ten phenoxyacetic acid herbicides and their transformation products achieved limits of detection (LOD) ranging from 0.00008 to 0.0047 µg·L−1. nih.gov The method's short separation time of around 12 minutes demonstrates its efficiency. nih.gov High-resolution mass spectrometry (HRMS) instruments like Orbitrap can also be coupled with UHPLC, providing highly accurate mass measurements that aid in compound identification and reduce interferences from matrix effects. thermofisher.comthermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UHPLC-MS/MS | nih.gov |

| Analytes | Phenoxyacetic acid herbicides and transformation products | nih.gov |

| Separation Time | 11.9 minutes | nih.gov |

| Limit of Detection (LOD) | 0.00008–0.0047 µg·L−1 | nih.gov |

| Recovery Rate | 71%–118% | nih.gov |

| Detector | Tandem Mass Spectrometer | nih.gov |

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. farmaciajournal.comasdlib.org This technique is particularly useful for analyzing fibrates, a class of compounds structurally related to this compound. farmaciajournal.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. asdlib.org This forms micelles, which act as a pseudo-stationary phase. asdlib.org

Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these differential partitioning coefficients. asdlib.orgresearchgate.net Charged analytes are separated based on both their electrophoretic mobility and their partitioning behavior. researchgate.net MEKC offers advantages such as high separation efficiency, rapid method development, and low consumption of analytes and reagents. researchgate.net It has been successfully applied to the simultaneous determination of four different fibrates (bezafibrate, gemfibrozil (B1671426), clofibrate (B1669205), and fenofibrate) in a single, short analysis time of under four minutes. farmaciajournal.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and quantification of organic compounds, offering exceptional sensitivity and specificity.

Time-of-Flight Mass Spectrometry (TOF/MS) is a type of mass analysis where ions are accelerated by an electric field of known strength. ucr.edu The time it takes for the ions to travel a fixed distance to the detector is measured; lighter ions travel faster than heavier ones. ucr.edu This technique allows for the determination of the mass-to-charge ratio with high accuracy. scholarena.com

TOF/MS is particularly well-suited for rapid and high-throughput screening of trace contaminants, such as pesticide residues in food products. scholarena.com When combined with ambient ionization sources, the entire detection process can be completed in under five minutes. scholarena.com Research has demonstrated that TOF/MS methods can achieve good linearity and low limits of detection (LODs), often in the range of 0.9 to 5 µg/L, with recoveries between 70% and 120%. scholarena.com The high-speed data acquisition capabilities of TOF analyzers make them valuable for applications requiring rapid and accurate analysis. ucr.edu

For the analysis of trace-level residues in complex environmental matrices like surface and groundwater, a combination of sample preparation and advanced detection is required. On-line Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) is a powerful, automated approach for this purpose. researchgate.net

In this system, the water sample is first passed through an SPE cartridge, which selectively retains the analytes of interest while allowing the bulk of the matrix to pass through. agilent.com The trapped analytes are then eluted directly into the LC-MS/MS system for separation and detection. researchgate.net This on-line coupling automates the sample pre-concentration step, reducing manual labor and potential for contamination. researchgate.net The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity, minimizing interference from the sample matrix. agilent.com This methodology has been successfully applied to the analysis of phenoxy acid herbicides in water, achieving limits of quantitation (LOQs) in the low µg/L to ng/L range with good recovery rates. researchgate.netbac-lac.gc.ca

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Automated SPE-LC-MS/MS | researchgate.net |

| Analytes | Phenoxy acid herbicides (e.g., MCPA, dichlorprop, mecoprop) | researchgate.net |

| Sample Matrix | Surface and ground water | researchgate.net |

| Limit of Quantitation (LOQ) | 0.01 to 0.05 µg/L | researchgate.net |

| Average Recovery | 76.5% to 108.3% | researchgate.net |

| Relative Standard Deviation (RSD) | < 13.6% | researchgate.net |

Spectrophotometric Methods for Related Compounds

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and cost-effective approach for the quantitative analysis of aromatic compounds, including phenoxy acid derivatives. While specific spectrophotometric methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally related compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a relevant framework.

A common approach involves measuring the absorbance of the compound in a suitable solvent at its wavelength of maximum absorbance (λmax). For instance, studies on 2,4-D have identified a λmax at approximately 284 nm. nih.gov The concentration of the analyte is then determined by applying the Beer-Lambert law. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a particular wavelength, is a key parameter in these analyses. For 2,4-D, a molar absorptivity of 6.6 × 10⁴ L mol⁻¹ cm⁻¹ has been reported, indicating good sensitivity. researchgate.net

For environmental samples, where the concentration of the target analyte may be low and the matrix complex, a pre-concentration or derivatization step may be necessary to enhance sensitivity and selectivity. One such method involves the formation of a colored ion-pair complex. For example, a method for 2,4-D involves its extraction with astrafloxin, a dye, to form a colored complex that can be measured spectrophotometrically. researchgate.net

The table below summarizes key parameters for the spectrophotometric analysis of a related phenoxy acid herbicide, providing an indication of the analytical characteristics that could be expected for this compound.

Table 1: Spectrophotometric Analysis of 2,4-Dichlorophenoxyacetic Acid

| Parameter | Value | Reference |

|---|---|---|

| λmax | 284 nm | nih.gov |

| Molar Absorptivity (ε) | 6.6 × 10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |

| Linear Range | 0.9 - 20.4 µg/mL | researchgate.net |

Chiral Analysis and Enantioselective Separation

This compound is a chiral compound, existing as two enantiomers which may exhibit different biological activities. Consequently, the ability to separate and quantify these enantiomers is of significant importance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the chiral separation of phenoxypropionic acids.

The key to successful chiral separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. For instance, the chiral separation of Mecoprop (B166265), a structurally similar herbicide, has been successfully achieved on a cellulose-based CSP (CHIRALCEL® OZ-3). chiraltech.com The choice of mobile phase is also critical in optimizing the separation. Normal-phase HPLC, using a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol, is often employed. The addition of other solvents, such as dichloromethane, has been shown to significantly improve the resolution and selectivity of mecoprop enantiomers. chiraltech.com

The effectiveness of a chiral separation is quantified by two key parameters: the resolution (Rs) and the separation factor (α). A resolution of 1.5 or greater indicates baseline separation of the two enantiomer peaks. inacom.nl The separation factor is the ratio of the retention factors of the two enantiomers and should be greater than 1 for any separation to occur.

The following table presents data from the chiral separation of related phenoxypropionic acid herbicides, illustrating the typical performance of these methods.

Table 2: Chiral Separation Parameters for Related Phenoxypropionic Acid Herbicides

| Compound | Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |

|---|---|---|---|---|---|---|

| Mecoprop | HPLC | CHIRALPAK® IM (immobilized tris(3-chloro-4-methylphenylcarbamate) cellulose) | Hexane/Dichloromethane/Ethanol | > 1.5 | Not Reported | chiraltech.com |

| Dichlorprop-methyl | GC | Derivatized Cyclodextrin | Not Specified | Not Reported | 1.05 | sigmaaldrich.com |

These examples demonstrate that robust and effective methods exist for the enantioselective analysis of compounds structurally analogous to this compound, providing a strong foundation for the development of specific methods for this compound.

Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate in Model Organisms

The in vivo metabolism of 2-(3-Chlorophenoxy)-2-methylpropanoic acid in model organisms is anticipated to follow a pathway similar to that of other fibrate drugs. This primarily involves enzymatic modifications in the liver, leading to the formation of more water-soluble compounds that can be readily eliminated from the body.

Ester Hydrolysis to Carboxylic Acid Form

Prodrugs of this compound are typically esters, which are pharmacologically inactive compounds that are converted into the active drug within the body. scirp.orgscirp.org This conversion is a crucial step for the compound to exert its biological effects. The primary mechanism for this activation is ester hydrolysis, a reaction catalyzed by esterase enzymes that are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. scirp.orgscirp.org

This enzymatic cleavage of the ester bond results in the formation of the pharmacologically active this compound and an alcohol moiety. The rapid and efficient hydrolysis of these ester prodrugs ensures the timely release and systemic availability of the active carboxylic acid form. scirp.org

Proposed Biotransformation Pathways and Metabolite Identification

Following its formation from ester prodrugs, this compound is expected to undergo further biotransformation, primarily through phase I and phase II metabolic reactions. While specific metabolites of the 3-chloro isomer have not been extensively documented, the metabolic pathways of the structurally similar clofibric acid (the 4-chloro isomer) provide a likely model.

Proposed Metabolic Pathways:

| Pathway | Description | Potential Metabolites |

| Aromatic Hydroxylation | Introduction of a hydroxyl (-OH) group onto the chlorophenyl ring, a common phase I reaction catalyzed by cytochrome P450 enzymes. | Hydroxylated derivatives of this compound. |

| Glucuronidation | Conjugation of the carboxylic acid group or any newly formed hydroxyl groups with glucuronic acid. This phase II reaction significantly increases water solubility, facilitating excretion. | Glucuronide conjugates of the parent compound and its hydroxylated metabolites. |

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

To investigate the metabolism of xenobiotics like this compound without the complexities of a whole organism, in vitro systems are employed. nih.govresearchgate.netmdpi.com These typically involve the use of cellular and subcellular fractions, most commonly liver microsomes. nih.govresearchgate.netmdpi.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net By incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH, researchers can identify the primary metabolites formed through oxidative metabolism. nih.gov

Influence of Metabolism on Biological Activity

Metabolism plays a pivotal role in the biological activity of this compound, primarily through the conversion of its inactive ester prodrugs into the active carboxylic acid form. scirp.orgscirp.org The carboxylic acid moiety is crucial for the compound's interaction with its molecular targets.

The process of ester hydrolysis is therefore the rate-limiting step for the onset of the compound's pharmacological action. The efficiency of this metabolic conversion directly influences the bioavailability and therapeutic efficacy of the administered prodrug.

Furthermore, the subsequent phase I and phase II metabolism of the active acid serves as a detoxification and elimination pathway. The conversion to more polar metabolites, such as hydroxylated and glucuronidated forms, facilitates their renal and biliary excretion, thus determining the duration of the compound's biological effects.

Environmental Fate and Degradation

Biodegradation Studies in Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic compounds from the environment. Studies on structurally similar compounds indicate that the gem-dimethyl group on the alpha-carbon of the propanoic acid chain significantly hinders microbial degradation, leading to high persistence. scispace.com

Research on clofibric acid has shown that it is largely resistant to microbial degradation. researchgate.netwitpress.com This recalcitrance is attributed to the two methyl groups on the carbon atom adjacent to the ether bond, which sterically hinder enzymatic attack. scispace.com In contrast, related herbicides with only a single methyl group at this position, such as mecoprop (B166265), are more readily degraded. scispace.com

Despite its general persistence, some studies have demonstrated partial biodegradation of clofibric acid under specific conditions. In aerobic sequencing batch reactors using mixed microbial cultures, up to 51% removal via biodegradation has been observed. nih.govunl.pt These studies have led to the identification of several key degradation products, suggesting a potential metabolic pathway. The proposed initial step involves the cleavage of the ether linkage, a common degradation mechanism for phenoxy herbicides. researchgate.net This cleavage results in the formation of the corresponding chlorophenol and the aliphatic side chain.

The primary metabolites identified from the biodegradation of clofibric acid are 4-chlorophenol (B41353), α-hydroxyisobutyric acid, and lactic acid. nih.govunl.pt While 4-chlorophenol is known to be more toxic than the parent compound, it reportedly did not accumulate in the reactor systems studied. nih.govunl.pt

Table 1: Identified Biodegradation Products of the Structural Analog, Clofibric Acid

| Parent Compound | Degradation Product | Chemical Formula | Reference |

| Clofibric Acid | 4-Chlorophenol | C₆H₅ClO | nih.gov, unl.pt |

| Clofibric Acid | α-Hydroxyisobutyric acid | C₄H₈O₃ | nih.gov, unl.pt |

| Clofibric Acid | Lactic acid | C₃H₆O₃ | nih.gov, unl.pt |

While no specific bacterial consortia have been identified for the degradation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, research on other phenoxypropanoic herbicides provides insight into the types of microorganisms potentially involved.

Mixed bacterial cultures isolated from agricultural soils have been shown to degrade herbicides like mecoprop, 2,4-dichlorophenoxyacetic acid (2,4-D), and 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.govnih.gov A microbial community comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was found to synergistically degrade mecoprop. nih.gov In another study, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was also capable of degrading mecoprop. oup.comresearchgate.net Furthermore, isolates closely related to Alcaligenes sp. and Ralstonia sp. have demonstrated the ability to use mecoprop as a sole carbon source. nih.gov

However, the recalcitrance of compounds with the gem-dimethyl structure, like clofibric acid, is highlighted by the fact that bacteria capable of degrading other phenoxy acids are often ineffective against them. For example, Sphingomonas herbicidovorans, which readily degrades mecoprop, is incapable of degrading clofibric acid under the same conditions. scispace.comresearchgate.netwitpress.com One study noted that Rhodococcus rhodochrous was capable of converting clofibric acid to its ethyl ester, ethyl clofibrate (B1669205), but not of mineralizing the compound. researchgate.netwitpress.com This suggests that only highly specialized microbial consortia, if any, would be capable of significantly degrading this compound in the environment.

Chemical Degradation Pathways

In addition to biodegradation, abiotic processes can contribute to the degradation of chemical compounds in the environment.

Specific hydrolytic stability data for this compound are not available in the reviewed literature. However, information on analogous compounds suggests a high degree of stability. The related herbicide mecoprop is reported to be stable to hydrolysis. nih.gov The ether linkage in phenoxyalkanoic acids is generally resistant to cleavage by water under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

No studies specifically detailing the thermal decomposition of this compound were found. For the related compound mecoprop, it is known that decomposition upon heating can produce toxic fumes, including hydrogen chloride and carbon oxides. nih.gov The thermal decomposition of propionic acid itself is a high-temperature process, occurring between 496 and 580°C. rsc.org It can be inferred that significant thermal energy would be required to break down this compound, and such decomposition would likely lead to the formation of hydrogen chloride, carbon oxides, and various chlorinated organic byproducts.

Environmental Persistence and Mobility Research

Based on data from its structural analog clofibric acid, this compound is expected to be highly persistent and mobile in the environment.

Clofibric acid is frequently detected in aquatic systems and is considered to be highly persistent, with some estimates for its environmental persistence exceeding 21 years. scispace.comdss.go.th In a study of persistence in natural waters, clofibric acid exhibited the highest stability among the pharmaceuticals tested, with calculated half-lives ranging from 130.7 to 495.1 days, depending on conditions such as sunlight exposure. psu.edu Its widespread detection in surface water, groundwater, and even the North Sea points to both high persistence and high mobility. dss.go.th

Table 2: Environmental Persistence Data for the Structural Analog, Clofibric Acid

| Environment | Parameter | Value | Reference |

| Natural Water (exposed to sunlight) | Half-life (t₁/₂) | 130.7 - 165.0 days | psu.edu |

| Natural Water (in darkness) | Half-life (t₁/₂) | 433.2 - 495.1 days | psu.edu |

| General Environment | Persistence Estimate | > 21 years | scispace.com |

The mobility of phenoxyalkanoic acids in soil is governed by their physicochemical properties and soil characteristics. researchgate.net Key factors include soil pH, organic carbon content, and the presence of metal oxides (iron and aluminum). pjoes.comresearchgate.net As weak acids, these compounds exist predominantly in their anionic (deprotonated) form in soils with a neutral to alkaline pH. This negative charge leads to repulsion from negatively charged soil particles (clay and organic matter), resulting in weak adsorption and high mobility. nih.gov Adsorption tends to increase in acidic soils where more of the compound is in its neutral, less soluble form. nih.gov Given these characteristics, this compound is likely to be weakly sorbed in most soils, posing a potential risk for leaching into groundwater. nih.gov

Occurrence and Monitoring in Environmental Water Samples

This compound is a member of the chlorophenoxy acid chemical class, a group of compounds that includes several widely used herbicides. Due to their application in agriculture and non-agricultural settings, these herbicides can enter aquatic environments through pathways like runoff and leaching, leading to the contamination of surface water and groundwater. who.inthealth.state.mn.us Consequently, monitoring for these residues in environmental water samples is a crucial aspect of assessing water quality. While specific monitoring data for this compound is not widely available in public literature, the extensive research on structurally similar chlorophenoxy herbicides provides significant insight into their potential occurrence and the methods used for their detection.

Monitoring Techniques

The detection of chlorophenoxy herbicides in water at trace levels requires sophisticated and highly sensitive analytical methods. waters.com Common approaches involve chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing chlorophenoxy acids. nih.gov Because these compounds are polar and not readily volatile, a chemical derivatization step is often required before GC analysis to convert them into more volatile forms. who.int Techniques such as large-volume on-line derivatization can enhance sensitivity, allowing for quantitation at levels as low as 0.1 to 0.2 µg/L in 500-mL water samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly prevalent as it often eliminates the need for derivatization, simplifying sample preparation. waters.com LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing a wide range of acidic herbicides in complex water matrices like surface water. waters.com Modern systems can achieve limits of detection well below the 0.1 µg/L maximum concentration level for pesticides in drinking water set by the European Union. europa.eu

Occurrence in Environmental Waters

Although data specifically for this compound is limited, extensive monitoring programs in North America and Europe have frequently detected other chlorophenoxy herbicides in both groundwater and surface water. These findings illustrate the mobility and persistence of this class of compounds in the aquatic environment.

In Europe, monitoring between 2013 and 2022 found that one or more pesticides exceeded quality thresholds at 4% to 13% of groundwater monitoring sites and 9% to 25% of surface water sites. europa.eu In the United States, the U.S. Geological Survey's National Water Quality Assessment Program has identified compounds like 2,4-D as among the most common substances detected in surface water. cdc.gov Similarly, monitoring in Canada has revealed the presence of these herbicides in rivers, lakes, and even rainfall. health.state.mn.uscanada.ca

The tables below summarize findings from various studies on the occurrence of chlorophenoxy herbicides structurally related to this compound.

Table 1: Occurrence of 2,4-Dichlorophenoxyacetic acid (2,4-D) in Water Samples

| Location/Study | Water Type | Concentration Range | Detection Frequency | Reference |

|---|---|---|---|---|

| Minnesota, USA (2014) | Surface Water | Max: 30.5 µg/L | >60% of samples | health.state.mn.us |

| Minnesota, USA (2014) | Groundwater | Not specified | <1% of samples | health.state.mn.us |

| Quebec, Canada (1993-2001) | River Water | Max: 4.1 µg/L | Not specified | canada.ca |

| Prairie Provinces, Canada (1989-1990) | Pond Water | Max: 290 ng/L | Not specified | nih.gov |

| Great Lakes, Canada (1994-2000) | Surface Water | <0.29 - 84.4 ng/L | Not specified | canada.ca |

Table 2: Occurrence of Mecoprop (MCPP) in Water Samples

| Location/Study | Water Type | Concentration Range | Detection Frequency | Reference |

|---|---|---|---|---|

| United Kingdom (1998-2003) | Groundwater | Max: 62 µg/L | 10.7% of boreholes | geoscienceworld.org |

| Denmark (Landfill Plume) | Groundwater | Up to 600 µg/L | Not specified | geoscienceworld.org |

| Ontario, Canada (1984) | Groundwater (Farm Wells) | Not detected (LOD 0.1 µg/L) | 0% of 91 wells | who.int |

| United Kingdom (Landfill Leachate) | Leachate | 0.06 - 290 µg/L | Not specified | fao.org |

Table 3: Occurrence of Other Related Chlorophenoxy Herbicides in Water Samples

| Compound | Location/Study | Water Type | Concentration Range | Reference |

|---|---|---|---|---|

| Fenoprop (Silvex/2,4,5-TP) | USA (General) | Groundwater | Low-level contamination reported in the past; now considered unlikely. | epa.gov |

| Dichlorprop | Western Canada (2003-2005) | Surface Water | Analysis by GC-MS with a detection limit of 0.42 ng/L. | nhmrc.gov.au |

Toxicological Profiles and Risk Assessment in Research Models

Mechanisms of Toxicity in Experimental Systems

Clofibrate (B1669205), a compound structurally related to 2-(3-Chlorophenoxy)-2-methylpropanoic acid, is a well-documented peroxisome proliferator in rodents. nih.gov This effect is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation. nih.govpatsnap.comdrugbank.com

Activation of PPARα by fibrates like clofibrate leads to a significant increase in the number and size of peroxisomes in liver cells. nih.gov This proliferation is accompanied by an induction of enzymes involved in the β-oxidation of fatty acids. nih.govpatsnap.com While this mechanism is central to the lipid-lowering effects of fibrates, the sustained proliferation of peroxisomes in rodents has been linked to hepatotoxicity and hepatocarcinogenesis. karger.com

Research in rats has shown that clofibrate administration enhances the expression of mRNAs for PPARα, liver X receptor alpha (LXRα), and ATP-binding cassette A1 (ABCA1), which are involved in reverse cholesterol transport. nih.gov This process is also linked to an increase in liver microsomal oxysterols, such as 25- and 27-hydroxycholesterol. nih.gov

Studies on related fibrate compounds, such as fenofibrate (B1672516), have revealed another potential mechanism of toxicity involving the inhibition and dysfunction of voltage-gated chloride channels, specifically the ClC-1 channel in skeletal muscle. nih.govnih.gov A reduction in the resting chloride channel conductance (gCl) has been observed in the muscles of rats treated with fenofibrate. nih.gov

Carcinogenicity Studies in Animal Models (Drawing from Related Fibrates and Chlorophenoxy Herbicides)

Carcinogenicity studies on fibrates and chlorophenoxy herbicides in animal models have yielded significant findings. Several fibric acid derivatives, including clofibrate, bezafibrate, ciprofibrate (B1669075), fenofibrate, and gemfibrozil (B1671426), have been shown to cause hepatocellular carcinoma in rodents. karger.comdanmurphydc.comnih.gov In mice, fenofibrate doses 12 times the human dose, and in rats, 40 times the human dose, provoked this type of cancer. karger.com Neoplasms were also observed in the pancreas and testes of mice treated with fenofibrate. karger.com However, studies in monkeys exposed to fenofibrate for 12 months, at doses well above the carcinogenic levels in rodents, showed no hepatotoxicity or abnormal hepatic changes. karger.com

Regarding chlorophenoxy herbicides, some studies have suggested a potential link between exposure and certain cancers, though the evidence is not conclusive. nih.gov For instance, the International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B, indicating they are possibly carcinogenic to humans. who.int However, animal studies on specific compounds like MCPA, MCPP, and 2,4-DP conducted under current testing guidelines have not shown them to produce tumors. nih.govnih.govcapes.gov.br

| Compound Class | Animal Model | Observed Effects | Citation |

|---|---|---|---|

| Fibrates (e.g., Fenofibrate) | Mice, Rats | Hepatocellular carcinoma, Pancreatic and Testicular Neoplasms | karger.com |

| Fibrates (e.g., Fenofibrate) | Monkeys | No hepatotoxicity or abnormal hepatic changes | karger.com |

| Chlorophenoxy Herbicides (MCPA, MCPP, 2,4-DP) | Rodents | Did not produce tumors in studies under current guidelines | nih.govnih.gov |

Mutagenicity and Genotoxicity Assessments (from Related Compounds)

Assessments of mutagenicity and genotoxicity for related compounds have shown varied results. For fenofibrate, seven different mutagenicity studies using various cell culture models were all consistently negative. karger.com These studies showed no evidence of gene mutations, chromosome aberrations, abnormal cell growth, or malignant transformations. karger.com

In contrast, some chlorophenoxy herbicides have demonstrated genotoxic effects in certain experimental systems. Diclofop-methyl (DM), a chlorophenoxy derivative, was found to be genotoxic in both in vivo mouse bone-marrow cells and in vitro human peripheral lymphocytes. nih.govresearchgate.net In mice, DM significantly increased total chromosome aberrations. nih.gov In human lymphocytes, it dose-dependently increased the frequency of chromosome aberrations and induced DNA damage as measured by the comet assay. nih.govresearchgate.net Other studies on 2,4,5-T have shown negative results in several bacterial and yeast tests, though mutagenicity was observed in Saccharomyces cerevisiae. who.int The herbicide MCPA is considered non-mutagenic in bacterial and mammalian cell gene mutation assays and did not show evidence for clastogenicity in vivo in mouse or Chinese hamster bone marrow assays. oup.com

| Compound/Class | Assay/Model | Result | Citation |

|---|---|---|---|

| Fenofibrate | 7 different cell culture models | Negative for mutagenicity, chromosome aberrations, abnormal cell growth | karger.com |

| Diclofop-methyl (DM) | Mouse bone-marrow cells (in vivo) | Increased total chromosome aberrations | nih.gov |

| Diclofop-methyl (DM) | Human peripheral lymphocytes (in vitro) | Increased frequency of chromosome aberrations and DNA damage | nih.govresearchgate.net |

| 2,4,5-T | Bacterial and yeast tests | Negative | who.int |

| 2,4,5-T | Saccharomyces cerevisiae | Mutagenic | who.int |

| MCPA | Bacterial and mammalian cell gene mutation assays | Non-mutagenic | oup.com |

| MCPA | Mouse and Chinese hamster bone marrow assays (in vivo) | No evidence of clastogenicity | oup.com |

Developmental and Reproductive Toxicity Research in Animal Models (from Related Compounds)

Developmental and reproductive toxicity studies on related compounds have been conducted in various animal models. For the fibrate gemfibrozil, studies in rats and rabbits showed no teratogenic effects up to doses that caused maternal toxicity. nih.gov However, reduced pup weights were observed during the neonatal and weaning periods in a female fertility study and a perinatal-postnatal study. nih.gov Male rats treated with high doses of gemfibrozil showed equivocal lower fertility rates. nih.gov Clofibric acid exposure in zebrafish led to reduced growth, decreased muscle triglyceride content, and abnormalities in male gonad development, resulting in decreased fecundity. mdpi.com

Regarding chlorophenoxy herbicides, studies on 2,4-D and its forms in rats and rabbits indicated that adverse fetal effects, such as decreased body weights and increased variations, were only seen at maternally toxic dose levels. researchgate.net There was no evidence of teratogenic activity. researchgate.net However, a study on a commercial herbicide mixture containing 2,4-D, mecoprop (B166265), and dicamba (B1670444) in mice showed a U-shaped dose-response pattern for reduced litter size, which was associated with a decrease in the number of implantation sites at low, environmentally relevant doses. nih.govnih.gov In a three-generation reproduction study with 2,4,5-T in rats, reductions in neonatal survival and fertility were observed at higher doses. who.int

Occupational Exposure Research and Biological Monitoring (for Chlorophenoxy Herbicides)

Research on occupational exposure to chlorophenoxy herbicides has highlighted the complexity of exposure patterns for workers in manufacturing and application settings. nih.gov Workers may be exposed to the herbicides themselves, as well as raw materials, process chemicals, and contaminants like dioxins. nih.gov Biological monitoring is a crucial tool for assessing this exposure. who.int